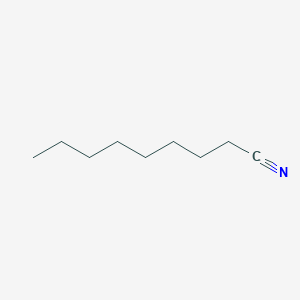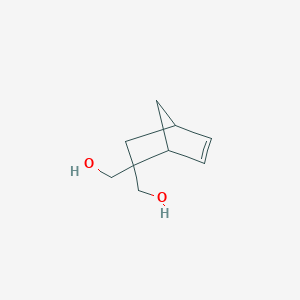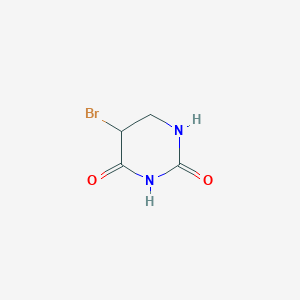
Phenyl stearate
Descripción general
Descripción
It is a white to almost white crystalline solid with a melting point of approximately 53°C and a boiling point of 267°C at 15 mmHg . Phenyl stearate is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, antioxidant, and cosolvent.
Métodos De Preparación
Phenyl stearate can be synthesized through several methods:
Esterification of Stearic Acid and Phenol: This method involves the reaction of stearic acid with phenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Reaction with Carboxylic Acid Chlorides or Anhydrides: this compound can also be prepared by reacting phenol with stearic acid chloride or stearic anhydride.
Transesterification: Another method involves the transesterification of stearic acid esters with phenol.
Análisis De Reacciones Químicas
Phenyl stearate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce stearic acid and phenol.
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidation products.
Reduction: Reduction of this compound can lead to the formation of stearic alcohol and phenol.
Aplicaciones Científicas De Investigación
Phenyl stearate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is used in the study of lipid metabolism and as a model compound for studying the behavior of esters in biological systems.
Medicine: It is used in the formulation of pharmaceuticals, particularly in the development of drug delivery systems.
Industry: This compound is used as a lubricant, antioxidant, and cosolvent in various industrial applications, including cosmetics, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of phenyl stearate involves its interaction with various molecular targets and pathways:
Lipid Metabolism: this compound can be hydrolyzed by esterases to produce stearic acid and phenol, which can then participate in lipid metabolism pathways.
Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.
Lubrication: As a lubricant, this compound reduces friction between surfaces, thereby preventing wear and tear.
Comparación Con Compuestos Similares
Phenyl stearate can be compared with other similar compounds, such as:
Methyl Stearate: Methyl stearate is the methyl ester of stearic acid. It has similar properties to this compound but differs in its reactivity and applications.
Ethyl Stearate: Ethyl stearate is the ethyl ester of stearic acid. It is used in similar applications as this compound but has different physical and chemical properties.
Butyl Stearate: Butyl stearate is the butyl ester of stearic acid. .
This compound is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other stearic acid esters.
Propiedades
IUPAC Name |
phenyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMNZKICGJJSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060922 | |
| Record name | Octadecanoic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-55-8 | |
| Record name | Octadecanoic acid, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational behavior of lithium phenyl stearate at different temperatures?
A1: Infrared spectroscopy and modeling studies reveal that lithium this compound exhibits a surprisingly ordered aliphatic chain structure at room temperature. [] The number of conformational defects, specifically gtg and gg defects, is lower than expected for an isotropic chain. [] As temperature rises, these defects increase, leading to changes in the hexagonal lattice parameters and cylinder diameter. [] At 130°C, the hexagonal lattice parameter reaches 31.4Å, while the cylinder diameter lies between 30.2Å and 33.2Å. []
Q2: How does the structure of this compound affect its diffusion through polyethylene?
A2: Research indicates that the diffusion coefficient (D) of linear aliphatic esters, including this compound, through polyethylene is inversely proportional to the number of main-chain atoms (N) in the ester molecule. [, ] This relationship, expressed as D ∝ N-a, is consistent with de Gennes's reptation model. [] Furthermore, the diffusion of this compound is influenced by pressure and temperature, with increasing pressure decreasing the diffusion coefficient and increasing temperature having the opposite effect. [, ] The activation volume for diffusion, a measure of the volume change during the diffusion process, increases with the intrinsic molecular volume of the ester. []
Q3: Can enzymes catalyze reactions with this compound as a substrate?
A3: Yes, lipases can catalyze the acylation of polymers containing hydroxyl groups using this compound as the acylating agent. [] The kinetics of this reaction are influenced by steric and chemical factors, with the reactivity of the polymer depending on its composition. [] This enzymatic approach highlights the potential for utilizing this compound in biocatalytic synthesis.
Q4: Can you provide information on the analytical methods used to characterize this compound?
A6: Several analytical techniques have been employed to characterize this compound. Fourier transform infrared spectroscopy (FTIR) provides insights into the conformational behavior and molecular vibrations of the compound. [, ] Nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the kinetics of reactions involving this compound, such as enzymatic acylation. [] UV-Vis spectrophotometry is valuable for studying the optical properties of this compound derivatives. [] Additionally, mass spectrometry and elemental analysis contribute to the structural elucidation and purity assessment of the compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


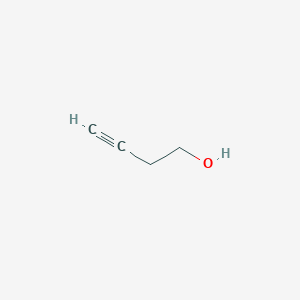
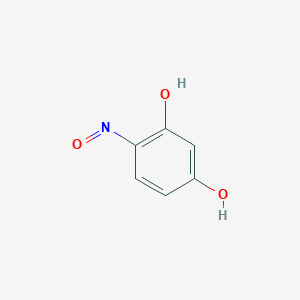
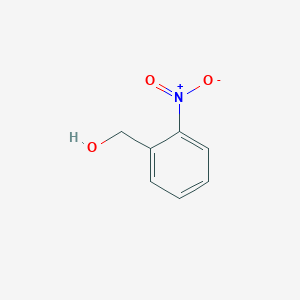

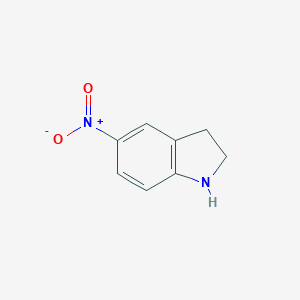
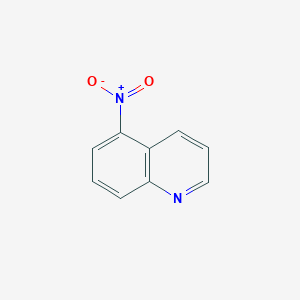
![Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B147368.png)
